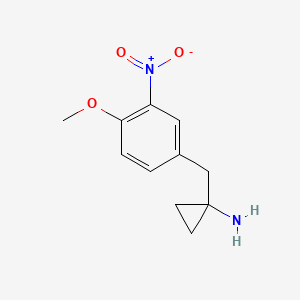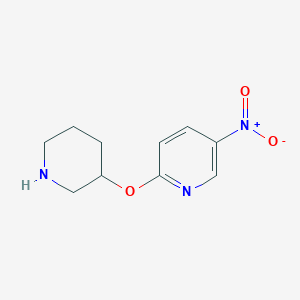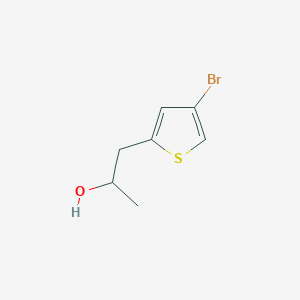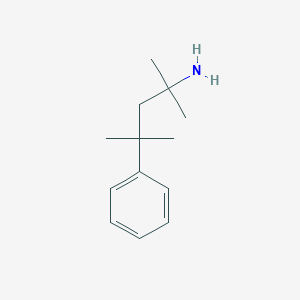![molecular formula C14H19N3 B13609426 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)
2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features both a piperidine and a benzimidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and benzimidazole rings in its structure suggests that it may exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core. Subsequently, the piperidine ring can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
化学反応の分析
Types of Reactions
2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzimidazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug discovery.
Medicine: It has potential therapeutic applications due to its possible pharmacological activities, such as anti-inflammatory or antimicrobial effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism of action of 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
2-(2-(Piperidin-2-yl)ethyl)-1h-benzimidazole: Similar structure but different substitution pattern.
2-(2-(Piperidin-2-yl)ethyl)-1h-benzothiazole: Contains a benzothiazole ring instead of a benzimidazole ring.
2-(2-(Piperidin-2-yl)ethyl)-1h-benzoxazole: Contains a benzoxazole ring instead of a benzimidazole ring
Uniqueness
2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole is unique due to the combination of the piperidine and benzimidazole rings, which may confer distinct biological activities and pharmacological properties. This combination is less common compared to other similar compounds, making it a valuable target for further research and development .
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
2-(2-piperidin-2-ylethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-2,6-7,11,15H,3-5,8-10H2,(H,16,17) |
InChIキー |
RIJXXHJGMRWHFS-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CCC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


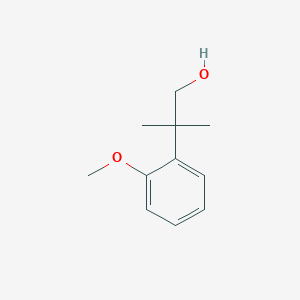
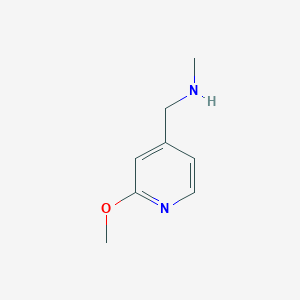
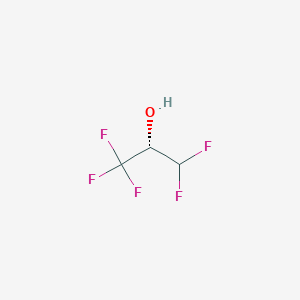
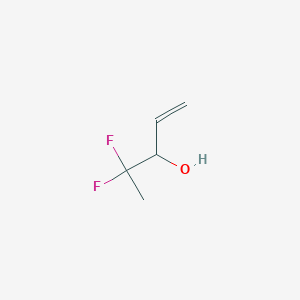
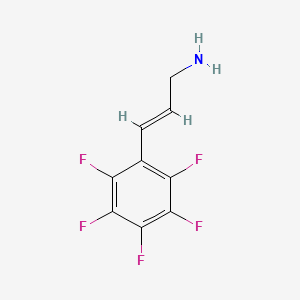
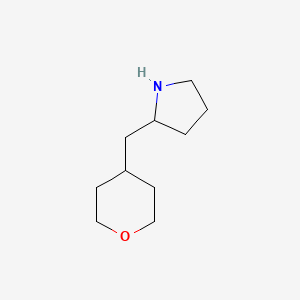
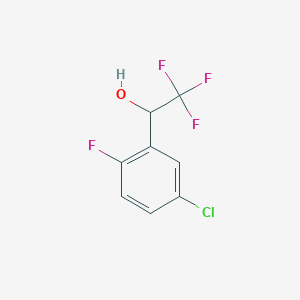
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
